molecular formula C12H20N6O2S B5846620 2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide

2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide

Cat. No. B5846620
M. Wt: 312.39 g/mol
InChI Key: YVSBLFUITKEFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide, also known as IVM, is a compound that belongs to the class of macrocyclic lactones. It has been widely used in veterinary medicine as an antiparasitic drug for the treatment of nematode and arthropod infestations in livestock and pets. However, recent scientific research has shown that IVM has potential applications in human medicine, particularly in the treatment of viral infections.

Mechanism of Action

The exact mechanism of action of 2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide is not fully understood. However, it is believed that 2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide exerts its antiparasitic and antiviral effects by binding to and activating a specific type of ion channel, known as the glutamate-gated chloride channel. This leads to an increase in chloride ion influx, which hyperpolarizes the cell membrane and inhibits the normal functioning of the parasite or virus.
Biochemical and physiological effects:
2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide has been shown to have a wide range of biochemical and physiological effects. In addition to its antiparasitic and antiviral properties, 2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide has been shown to have anti-inflammatory and immunomodulatory effects. It has also been shown to modulate neurotransmitter release and to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide has several advantages for use in laboratory experiments. It is a well-established compound with a known chemical structure and mechanism of action. It is also relatively inexpensive and readily available. However, 2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide has some limitations as well. It has low solubility in water, which can make it difficult to administer in certain experimental settings. It also has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several potential future directions for research on 2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide. One area of interest is the development of new formulations and delivery methods that improve the solubility and bioavailability of 2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide. Another area of interest is the investigation of the potential use of 2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide in the treatment of viral infections, particularly in the context of emerging infectious diseases such as COVID-19. Other potential future directions include the investigation of the immunomodulatory effects of 2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide and its potential use in the treatment of inflammatory and autoimmune disorders.

Synthesis Methods

2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide is synthesized through a complex chemical process that involves multiple steps. The starting material for the synthesis is avermectin, a natural product derived from the soil bacterium Streptomyces avermitilis. Avermectin is subjected to various chemical modifications, including oxidation, reduction, and acylation, to produce 2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide. The synthesis of 2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide is a challenging process that requires specialized equipment and expertise.

Scientific Research Applications

2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide has been extensively studied for its antiparasitic properties in veterinary medicine. However, recent scientific research has revealed that 2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide has potential applications in human medicine as well. Studies have shown that 2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide has antiviral properties and can inhibit the replication of a wide range of viruses, including HIV, dengue virus, Zika virus, and SARS-CoV-2, the virus responsible for the COVID-19 pandemic. 2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide has also been shown to have anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of various inflammatory and autoimmune disorders.

properties

IUPAC Name

2-[[4-morpholin-4-yl-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N6O2S/c1-8(2)14-10-15-11(18-3-5-20-6-4-18)17-12(16-10)21-7-9(13)19/h8H,3-7H2,1-2H3,(H2,13,19)(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSBLFUITKEFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)SCC(=O)N)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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